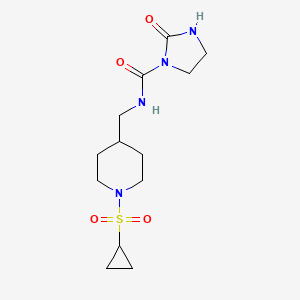
N-((1-(环丙基磺酰基)哌啶-4-基)甲基)-2-氧代咪唑烷-1-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C13H22N4O4S and its molecular weight is 330.4. The purity is usually 95%.
BenchChem offers high-quality N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物设计中的作用
含哌啶的化合物代表着药物构建最重要的合成药物模块之一 . 它们存在于二十多种药物类别中,以及生物碱中 . 因此,开发快速且经济高效的取代哌啶合成方法是现代有机化学的重要任务 .
抗癌应用
哌啶衍生物正在以不同的方式用作抗癌剂 . 例如,合成了一系列 N-(哌啶-4-基)苯甲酰胺化合物,并研究了它们对癌细胞的作用 .
抗病毒应用
哌啶衍生物也已用于抗病毒药物的开发 . 它们独特的化学结构使其能够干扰某些病毒的复制过程 .
抗疟疾应用
一些合成的 1, 4-二取代哌啶在治疗疟疾方面显示出希望 . 临床上治疗疟疾的青蒿素及其某些组合的耐药性出现,加剧了对新型安全有效抗疟疾分子的研究 .
抗菌和抗真菌应用
哌啶衍生物已被用作抗菌和抗真菌剂 . 它们独特的化学结构使其能够抑制某些细菌和真菌的生长 .
降压应用
哌啶衍生物已被用于降压药物的开发 . 它们可以通过放松血管和减轻心脏负荷来帮助降低血压 .
镇痛和抗炎应用
哌啶衍生物已被用作镇痛和抗炎剂 . 它们可以通过抑制体内导致这些症状的某些化学物质的产生来帮助缓解疼痛和减少炎症 .
抗精神病应用
生物活性
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyclopropylsulfonyl group and an imidazolidine-1-carboxamide moiety, which may contribute to its biological efficacy. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in oncology. Its cytotoxic effects against various cancer cell lines have been documented, suggesting a potential role in cancer therapy.
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic properties of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide against different cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Colo205 (Colorectal) | 10.5 | Induction of apoptosis via caspase activation |
| HSC-2 (Oral Squamous) | 8.3 | Cell cycle arrest at G2/M phase |
| MCF7 (Breast) | 12.0 | Inhibition of survivin expression |
| HEPG2 (Liver) | 11.5 | Downregulation of COX-2 and AKT1 |
The biological activity of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide appears to involve multiple mechanisms:
- Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in sensitive cancer cells. This is evidenced by increased levels of cleaved PARP, indicating apoptosis activation .
- Cell Cycle Arrest : In several studies, the compound caused G2/M phase arrest in cancer cells, disrupting normal cell division and promoting cell death .
- Inhibition of Oncogenic Pathways : It downregulates key proteins involved in cell survival and proliferation, such as survivin and AKT1, which are critical for tumor growth and resistance to chemotherapy .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
Case Study 1: Colo205 Cell Line
In a study assessing the effects on the Colo205 colorectal cancer cell line, treatment with N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide resulted in significant apoptosis induction, with an IC50 value of 10.5 µM. Flow cytometry analysis confirmed an increase in sub-G1 population, indicative of apoptotic cells .
Case Study 2: MCF7 Breast Cancer Cells
Another study focused on MCF7 breast cancer cells demonstrated that the compound reduced survivin expression significantly, correlating with enhanced sensitivity to chemotherapeutic agents like doxorubicin. The IC50 value was recorded at 12 µM, showing comparable efficacy to established treatments .
属性
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O4S/c18-12-14-5-8-17(12)13(19)15-9-10-3-6-16(7-4-10)22(20,21)11-1-2-11/h10-11H,1-9H2,(H,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEQZFOKJPPRPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














